

# "lodine-123 versus lodine-131 for thyroid remnant detection"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Sodium iodide I 131 |           |
| Cat. No.:            | B1214201            | Get Quote |

An Objective Comparison of Iodine-123 and Iodine-131 for Post-Thyroidectomy Remnant Detection

#### Introduction

Following a total or near-total thyroidectomy for differentiated thyroid cancer (DTC), accurate detection of residual thyroid tissue (remnant) and metastatic disease is critical for staging, risk stratification, and determining the need for radioiodine ablation.[1][2] Both Iodine-123 (I-123) and Iodine-131 (I-131) are used for diagnostic scintigraphy, leveraging the ability of thyroid follicular cells to trap and organify iodine via the sodium-iodide symporter (NIS).[1][3] However, their differing physical properties lead to significant differences in image quality, diagnostic accuracy, and potential impact on subsequent therapy. This guide provides a data-driven comparison of I-123 and I-131 for this application, intended for researchers, scientists, and drug development professionals.

## **Physical and Imaging Properties**

The fundamental differences between I-123 and I-131 dictate their performance as diagnostic agents. I-123 is a pure gamma emitter with a photon energy ideal for modern gamma cameras, whereas I-131 emits both therapeutic beta particles and high-energy gamma photons that degrade image quality.[4][5]



| Property                | lodine-123 (I-123)                    | lodine-131 (I-131)                     |
|-------------------------|---------------------------------------|----------------------------------------|
| Half-life               | ~13 hours[1][6]                       | ~8 days[1]                             |
| Principal Photon Energy | 159 keV                               | 364 keV                                |
| Primary Emission        | Gamma (γ)[1][6]                       | Beta (β) and Gamma (γ)[1]              |
| Image Quality           | Superior, higher resolution[1] [5]    | Poorer due to septal penetration[5]    |
| "Stunning" Effect       | Minimal to none[1][6]                 | Significant risk[7][8][9]              |
| Typical Diagnostic Dose | 37-185 MBq (1-5 mCi)[2][9][10]        | 37-185 MBq (1-5 mCi)[9][11]            |
| Typical Imaging Time    | 6-24 hours post-<br>administration[2] | 24-72 hours post-<br>administration[2] |

## **Iodine Uptake and Organification Pathway**

The diagnostic utility of both isotopes relies on the physiological pathway of iodine uptake in thyroid cells. This process is primarily mediated by the Sodium-Iodide Symporter (NIS) on the basolateral membrane of the thyrocyte, which actively transports iodide from the bloodstream into the cell. Once inside, the enzyme thyroid peroxidase (TPO) oxidizes the iodide and incorporates it into thyroglobulin molecules in a process known as organification.[1] This pathway is the target for both diagnostic imaging and therapeutic ablation.





Click to download full resolution via product page

Figure 1. Simplified pathway of radioiodine uptake in thyroid cells.

## **Comparative Experimental Data**Detection Rates and Concordance

Direct comparisons often use the post-treatment I-131 scan as the gold standard for identifying all iodine-avid tissue. Studies show that while I-123 is effective, its concordance with post-therapy scans can vary, particularly for metastatic disease.

A study involving 69 patients with differentiated thyroid cancer compared diagnostic 37 MBq I-123 scans with high-dose post-treatment I-131 scans.[10] The overall concordance was 71% (77 of 108 sites).[10] The performance varied significantly by location.[10]



| Site of Radioiodine Uptake | Concordance Rate (I-123 vs. Post-<br>Therapy I-131) |
|----------------------------|-----------------------------------------------------|
| Thyroid Bed                | 89%[10]                                             |
| Bone Metastases            | 86%[10]                                             |
| Lymph Node Metastases      | 61%[10]                                             |
| Lung Metastases            | 39%[10]                                             |

Another study found that while I-123 was adequate for imaging thyroid remnants, it missed metastases in bone, lungs, and lymph nodes that were detected by I-131.[11] Conversely, a different study concluded that 50 MBq of I-123 provided superior image quality and detected more foci in the thyroid bed and neck compared to 111 MBq of I-131 (35 foci vs. 32 foci).[4]

## Impact on Therapeutic Efficacy ("Stunning")

A primary concern with diagnostic I-131 scans is the phenomenon of "stunning," where the radiation dose from the diagnostic scan impairs the ability of remnant tissue to take up the subsequent therapeutic dose of I-131.[7][12] I-123 is preferred by many to avoid this, as its pure gamma emission is thought to lack a stunning effect.[6]

Studies have shown that stunning from diagnostic I-131 is a real biological effect. One study observed a median 31.7% decrease in I-131 uptake after a diagnostic dose.[3] Another reported that the use of diagnostic I-123 resulted in significantly less stunning compared to diagnostic I-131.[13]

This can translate to different clinical outcomes. A retrospective study found a significantly higher successful ablation rate in patients who had a pre-ablation scan with I-123 compared to those scanned with I-131.[14]

| Pre-Ablation Diagnostic Scan | Successful Ablation Rate      |  |
|------------------------------|-------------------------------|--|
| lodine-123 Group             | 66% (27 of 41 patients)[14]   |  |
| lodine-131 Group             | 41.4% (12 of 29 patients)[14] |  |



However, other research suggests that while stunning occurs, it may not have a significant clinical correlate. One study with 50 patients found no significant difference in the final ablation rate between a group that received a diagnostic I-123 scan and one that received a 74 MBq I-131 scan (81% vs. 74%, respectively).[7][12]

## **Experimental Protocols**

The following is a generalized workflow and protocol for diagnostic thyroid remnant scintigraphy.





Click to download full resolution via product page

Figure 2. Generalized workflow for diagnostic radioiodine scintigraphy.

#### 1. Patient Preparation:



- TSH Stimulation: To maximize radioiodine uptake in any remnant or metastatic tissue, high serum TSH levels (>30 μIU/mL) are required. This is achieved either by withdrawing the patient from thyroid hormone replacement therapy for several weeks or by administering recombinant human TSH (rhTSH).[7][15]
- Low-lodine Diet: Patients typically adhere to a low-iodine diet for 1-2 weeks prior to radioiodine administration to deplete the body's iodine stores and enhance uptake.[15]
- 2. Radiopharmaceutical Administration:
- Iodine-123: A diagnostic dose of 37-185 MBq (1-5 mCi) of I-123 Sodium Iodide is administered orally.[2][9][10]
- Iodine-131: A diagnostic dose of 37-185 MBq (1-5 mCi) of I-131 Sodium Iodide is administered orally.[9][11] Doses are often kept at the lower end of this range (e.g., 37-74 MBq) to minimize the risk of stunning.[9]
- 3. Image Acquisition:
- Timing: Imaging is performed at the time of optimal target-to-background ratio. For I-123, this is typically 6 to 24 hours post-administration.[2] For I-131, imaging occurs later, between 24 and 72 hours, to allow for background clearance.[2]
- Instrumentation: A gamma camera equipped with a low-energy high-resolution (LEHR) or medium-energy (ME) collimator is used for I-123.[5][15] A high-energy all-purpose (HEAP) collimator is required for I-131.[5][15]
- Procedure: Standard imaging includes anterior and posterior planar whole-body scans, supplemented by static spot views of the neck and chest.[2] Single-photon emission computed tomography (SPECT), often combined with a low-dose CT (SPECT/CT), can be used for better anatomical localization of uptake.[1]

### Conclusion

The choice between I-123 and I-131 for thyroid remnant detection involves a trade-off between image quality, theoretical therapeutic impact, and detection sensitivity for metastases.



- lodine-123 offers superior image quality, which may lead to better detection of small remnants in the thyroid bed.[4] Its lack of beta emission and minimal stunning effect make it an attractive option, potentially leading to higher rates of successful I-131 ablation.[6][14] However, its shorter half-life requires later imaging times that may be suboptimal for detecting metastases with slower uptake kinetics, and some studies show it is less sensitive than I-131 for this purpose.[1][11]
- lodine-131, despite its poorer image quality, may be more sensitive for detecting distant
  metastases, possibly due to the longer imaging window allowing for greater tracer
  accumulation.[11] However, its use carries the significant risk of thyroid stunning, which may
  compromise the efficacy of a subsequent therapeutic dose.[8][9]

For detecting thyroid bed remnants, I-123 is often considered the superior agent due to its physical properties. When the primary clinical question involves screening for distant metastases, the higher sensitivity of a diagnostic I-131 scan may be considered, though this must be weighed against the risk of stunning. The ultimate decision should be guided by institutional protocols and the specific clinical context of the patient.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. lodine-131 Uptake Study StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. axisimagingnews.com [axisimagingnews.com]
- 4. Superiority of iodine-123 compared with iodine-131 scanning for thyroid remnants in patients with differentiated thyroid cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]



- 8. auntminnie.com [auntminnie.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparisons of I-123 diagnostic and I-131 post-treatment scans for detecting residual thyroid tissue and metastases of differentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Comparison of outcomes after (123)I versus (131)I pre-ablation imaging before radioiodine ablation in differentiated thyroid carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-stunning in thyroid ablation: evidence from comparative studies of diagnostic 131I and 123I PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. esnms.net [esnms.net]
- 15. radiology.unm.edu [radiology.unm.edu]
- To cite this document: BenchChem. ["lodine-123 versus lodine-131 for thyroid remnant detection"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214201#iodine-123-versus-iodine-131-for-thyroid-remnant-detection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com